2-(3-Phenyl-5-isoxazolyl)phenol
Description
Structural Significance and Heterocyclic Scaffolds in Contemporary Chemical Research
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the development of new therapeutic agents and functional materials. ijariit.com The isoxazole (B147169) ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, known to be a part of various pharmacologically active compounds. nih.govresearchgate.net Its presence can confer a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net
The phenol (B47542) group, a hydroxyl group attached to an aromatic ring, is another crucial functional group in organic chemistry. It can participate in hydrogen bonding and other non-covalent interactions, which are vital for molecular recognition and binding to biological targets. The combination of the isoxazole and phenol rings in a single molecule, as seen in 2-(3-Phenyl-5-isoxazolyl)phenol, creates a unique electronic and steric environment. This hybridization can lead to synergistic or novel biological activities that are not observed with the individual components. The phenyl substituent on the isoxazole ring further adds to the structural complexity and potential for diverse interactions.
Historical Trajectories of Isoxazole-Phenol Hybrid Compound Investigations
The synthesis of the isoxazole ring system has a rich history, with significant contributions dating back to the late 19th and early 20th centuries. The work of Claisen in the early 1900s laid the foundation for the synthesis of isoxazoles. nih.gov Over the decades, numerous methods have been developed for the synthesis of 3,5-disubstituted isoxazoles, which are the structural class to which this compound belongs. nih.govrsc.orgorganic-chemistry.org
Early investigations into isoxazole chemistry were primarily focused on understanding their fundamental reactivity and properties. However, the discovery of the diverse biological activities of isoxazole-containing compounds spurred research into the synthesis of more complex derivatives. The concept of molecular hybridization, which involves combining two or more pharmacophores, gained traction as a strategy to develop new drugs with improved efficacy and reduced side effects. ijariit.com This led to the exploration of isoxazole-phenol hybrids, with researchers investigating how the combination of these two important scaffolds could lead to novel therapeutic agents. While specific historical research focusing exclusively on this compound is not extensively documented in early literature, the foundational work on the synthesis of 3,5-disubstituted isoxazoles and the growing interest in hybrid molecules paved the way for the investigation of this specific compound and its derivatives in more recent times.
A variety of methods have been established for the synthesis of 3,5-disubstituted isoxazoles, many of which are one-pot procedures. nih.gov These methods often involve the reaction of terminal alkynes with in-situ generated nitrile oxides, a reaction catalyzed by copper(I). nih.gov Other approaches include the use of reagents like Hydroxy(tosyloxy)iodobenzene (HTIB) to convert aldoximes to nitrile oxides for subsequent reaction with alkynes. nih.gov Environmentally friendly methods, such as those utilizing ultrasound radiation without a catalyst, have also been developed. nih.gov
Current Research Landscape and Emerging Academic Directions for this compound Derivatives
Current academic research is actively exploring the potential of isoxazole-phenol hybrid compounds, including derivatives of this compound, in various fields, particularly in medicinal chemistry.
A notable area of investigation is the synthesis of novel isoxazole derivatives carrying a 2-(5-phenylisoxazol-3-yl)phenol moiety, a close isomer of the title compound, and the evaluation of their pharmacological properties. wisdomlib.org Research has demonstrated that such compounds can be synthesized and that they exhibit promising anti-inflammatory and antimicrobial activities. wisdomlib.org For instance, certain derivatives have shown significant anti-inflammatory effects in animal models, comparable to standard drugs like Indomethacin. troindia.in
The antimicrobial potential of these hybrid molecules is another active area of research. Studies have shown that some isoxazole-phenol derivatives display activity against various microbial strains. wisdomlib.orgtroindia.in This suggests that the this compound scaffold could be a valuable starting point for the development of new antimicrobial agents.
Furthermore, the structural motif of a phenyl group attached to a five-membered heterocycle which is then linked to a phenol is being explored in the context of other heterocyclic systems as well. For example, the compound 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol (B3057329), which features an oxadiazole ring instead of an isoxazole, has been synthesized and evaluated for its antifungal properties. rsdjournal.org This parallel research highlights a broader interest in the pharmacological potential of such hybrid structures.
Emerging directions in this field include the development of multi-targeted therapies, where a single molecule is designed to interact with multiple biological targets. researchgate.net The hybrid nature of this compound makes it an attractive candidate for such an approach. Future research is likely to focus on the synthesis of a wider range of derivatives, detailed structure-activity relationship (SAR) studies to optimize their biological activities, and the elucidation of their mechanisms of action at the molecular level.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenyl-1,2-oxazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-14-9-5-4-8-12(14)15-10-13(16-18-15)11-6-2-1-3-7-11/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLIMTFPYMGWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425295 | |
| Record name | 2-(3-phenyl-5-isoxazolyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67139-38-2 | |
| Record name | 2-(3-phenyl-5-isoxazolyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 3 Phenyl 5 Isoxazolyl Phenol
Retrosynthetic Analysis of the 2-(3-Phenyl-5-isoxazolyl)phenol Molecular Scaffold
A retrosynthetic analysis of this compound reveals several strategic disconnections. The primary disconnection breaks the bond between the isoxazole (B147169) and phenol (B47542) rings, suggesting a coupling reaction as the final step. This leads to two key synthons: a phenolic precursor and a phenyl-substituted isoxazole derivative. Further disconnection of the isoxazole ring points to foundational synthetic methods such as [3+2] cycloaddition or condensation reactions. youtube.comyoutube.com For instance, the isoxazole can be retrosynthetically cleaved to a 1,3-dicarbonyl compound and hydroxylamine (B1172632), or to a nitrile oxide and an alkyne. youtube.com The phenyl group can be introduced via the starting materials for the isoxazole synthesis. The phenolic moiety can be derived from a precursor with appropriate functional groups to facilitate the final coupling step. chegg.com
Advanced Strategies for Isoxazole Ring Formation
The formation of the isoxazole ring is a critical step in the synthesis of this compound. Various advanced strategies have been developed to construct this heterocyclic core with high efficiency and regioselectivity.
[3+2] Cycloaddition Reactions in Isoxazole Synthesis
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and widely used method for constructing five-membered heterocyclic rings like isoxazoles. youtube.comrsc.orgmdpi.com This reaction typically involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). rsc.orgmdpi.comorganic-chemistry.org
Key features of this method include:
High Regioselectivity: The reaction often proceeds with high regioselectivity, which is crucial for obtaining the desired isomer. organic-chemistry.org
In Situ Generation of Nitrile Oxides: Nitrile oxides are often unstable and are typically generated in situ from precursors like aldoximes using oxidizing agents or from hydroximinoyl chlorides. rsc.orgmdpi.comorganic-chemistry.org
Catalysis: While many [3+2] cycloadditions proceed thermally, metal catalysts, such as copper(I), can be employed to promote the reaction, often under milder conditions and with improved yields. rsc.orgorganic-chemistry.org
Recent advancements have focused on developing metal-free and one-pot cascade reactions to enhance the efficiency and sustainability of this method. rsc.org For example, a one-pot cascade reaction involving the ultrasonication of ethyl nitroacetate (B1208598) and aromatic aldehydes has been reported for the synthesis of isoxazole derivatives. rsc.org
Condensation and Cyclization Protocols for Isoxazole Construction
Condensation and cyclization reactions provide a classic and versatile route to isoxazoles. youtube.comnih.gov The most common approach involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. youtube.com The mechanism proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring. youtube.com
Variations of this protocol include:
The use of β-keto esters and hydroxylamine, which can lead to different isomers (isoxazolin-3-ones or isoxazolin-5-ones) depending on the reaction conditions, particularly the pH. nih.govyoutube.com
One-pot, three-component reactions involving an aldehyde, a β-keto ester like ethyl acetoacetate, and hydroxylamine hydrochloride, often facilitated by a catalyst. nih.gov
These condensation methods are valued for their use of readily available starting materials. youtube.com
Sustainable and Green Chemistry Approaches in Isoxazole Derivative Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for isoxazole synthesis. ingentaconnect.comelifesciences.orgeurekaselect.com These approaches aim to reduce waste, use safer solvents, and minimize energy consumption. ingentaconnect.comeurekaselect.com
Key green strategies include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to higher yields and selectivity in shorter reaction times compared to conventional heating. ingentaconnect.comeurekaselect.com This method has been successfully applied to the synthesis of isoxazole derivatives from chalcones. ingentaconnect.comeurekaselect.com
Ultrasonic Irradiation: Sonochemistry has emerged as another green technique that enhances reaction efficiency, reduces energy use, and can facilitate reactions in environmentally friendly solvents or even under solvent-free conditions. elifesciences.org
Aqueous Media: Using water as a solvent is a key aspect of green chemistry. Efficient syntheses of isoxazole derivatives have been developed in aqueous media, often without the need for a catalyst, offering advantages like easier work-up and milder reaction conditions. nih.govnih.gov
Synthetic Routes to Phenolic Moieties within this compound
The synthesis of the phenolic component of the target molecule requires the introduction of a phenol group onto a precursor that can be later coupled with the isoxazole ring. The direct construction of a phenol ring from acyclic precursors is a valuable strategy, especially for highly substituted phenols, as it can offer better regiocontrol compared to modifying an existing aromatic ring. researchgate.net
Alternatively, functionalization of a pre-existing aromatic ring is a common approach. For instance, a boronic acid or halide can be introduced onto a phenol derivative, setting the stage for a subsequent cross-coupling reaction. mdpi.comnih.gov The synthesis of phenol boronic acids and halophenols is well-established. nih.gov The hydroxyl group may require protection during certain synthetic steps to prevent unwanted side reactions.
Coupling Methodologies for Isoxazole and Phenol Integration in this compound
The final and crucial step in the synthesis of this compound is the formation of the bond connecting the isoxazole and phenol rings. Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most widely used methods for forming carbon-carbon bonds. youtube.com It typically involves the coupling of an aryl boronic acid with an aryl halide or triflate in the presence of a base. nih.govyoutube.commdpi.com For the synthesis of this compound, this could involve coupling a phenolic boronic acid with a halogenated phenyl-isoxazole or vice versa. nih.govnih.gov Recent developments have even enabled the direct use of phenols in Suzuki-Miyaura couplings through in-situ activation, offering a greener alternative to the use of aryl halides. mdpi.commdpi.comrsc.org Nickel-based catalysts have also been explored for this transformation. mdpi.com
Ullmann Condensation: The Ullmann reaction, particularly the Ullmann ether synthesis, is a classic copper-catalyzed method for forming aryl-aryl ether bonds, and can also be adapted for C-C and C-N bond formation. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern protocols utilize soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgmdpi.comarkat-usa.org This method could be employed to couple a phenolic compound with a halogenated isoxazole. wikipedia.orgresearchgate.net
Below is a table summarizing some of the key coupling reactions:
| Coupling Reaction | Catalyst | Reactants | Key Features |
| Suzuki-Miyaura Coupling | Palladium-based (e.g., Pd/C, PdCl2) or Nickel-based | Aryl boronic acid and Aryl halide/triflate | High functional group tolerance, mild reaction conditions, well-defined catalytic cycle. nih.govyoutube.comnih.gov |
| Ullmann Condensation | Copper-based (e.g., CuI, CuO-NPs) | Aryl halide and Phenol/Amine/Thiol | Often requires ligands for milder conditions, suitable for C-O, C-N, and C-S bond formation. wikipedia.orgorganic-chemistry.orgmdpi.com |
Spectroscopic Characterization and Structural Elucidation of 2 3 Phenyl 5 Isoxazolyl Phenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-(3-Phenyl-5-isoxazolyl)phenol and its related derivatives, both ¹H and ¹³C NMR provide critical data on the chemical environment of the constituent atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of phenolic compounds provides distinct signals for different types of protons. docbrown.info In phenol (B47542), the hydroxyl (-OH) proton typically appears as a broad singlet, with its chemical shift influenced by solvent and concentration, ranging from 4-7 ppm. libretexts.org The aromatic protons of the phenol ring are observed in the range of 7-8 ppm. libretexts.org
For isoxazole (B147169) derivatives, the proton on the isoxazole ring (isoxazole-H) gives a characteristic singlet. In 3,5-diphenylisoxazole, this signal appears at 6.84 ppm. rsc.org The aromatic protons of the phenyl groups attached to the isoxazole ring show complex multiplets in the aromatic region. rsc.org For instance, in 5-(2,3-dichlorophenyl)-3-phenylisoxazole, the isoxazole-H proton signal is found at 7.27 ppm. rsc.org
Studies on derivatives, such as those of 3-substituted phenyl-5-(3'-indolyl)-isoxazoline, have shown that the chemical shifts are systematically influenced by the nature of the substituent on the phenyl ring. nih.gov
Table 1: Selected ¹H NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 3,5-diphenylisoxazole | CDCl₃ | 7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H) rsc.org |
| 3-phenyl-5-(p-tolyl)isoxazole | CDCl₃ | 7.87 (dt, J = 3.9, 2.2 Hz, 2H, ArH), 7.73 (d, J = 8.2 Hz, 2H, ArH), 7.53–7.39 (m, 3H, ArH), 7.28 (d, J = 7.9 Hz, 2H, ArH), 6.77 (s, 1H, isoxazole-H), 2.40 (s, 3H, CH₃) rsc.org |
| 5-(4-chlorophenyl)-3-phenylisoxazole | CDCl₃ | 7.87–7.83 (m, 2H, ArH), 7.79–7.75 (m, 2H, ArH), 7.50–7.44 (m, 5H, ArH), 6.81 (s, 1H, isoxazole-H) rsc.org |
| 5-(2,3-dichlorophenyl)-3-phenylisoxazole | CDCl₃ | 7.93–7.87 (m, 3H, ArH), 7.58 (dd, J = 8.0, 1.6 Hz, 1H, ArH), 7.50–7.47 (m, 3H, ArH), 7.37 (t, J = 8.0 Hz, 1H, ArH), 7.27 (s, 1H, isoxazole-H) rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum of phenol shows four distinct signals for the six carbon atoms due to molecular symmetry. docbrown.info The carbon atom attached to the hydroxyl group (C-OH) is significantly deshielded and resonates at a lower field. docbrown.infolibretexts.org Specifically, the C-OH carbon of phenol appears at approximately 158.0 ppm, with other aromatic carbons appearing at 132.3 ppm (meta), 122.2 ppm (para), and 117.0 ppm (ortho). researchgate.net
In isoxazole derivatives, the carbon atoms of the heterocyclic ring and the attached phenyl groups give characteristic signals. For 3,5-diphenylisoxazole, the isoxazole ring carbons appear at 170.3, 162.9, and 97.4 ppm. rsc.org The chemical shifts of the phenyl ring carbons are also observed in the aromatic region. rsc.org
Table 2: Selected ¹³C NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Phenol | - | 158.0 (C-OH), 132.3 (C-meta), 122.2 (C-para), 117.0 (C-ortho) researchgate.net |
| 3,5-diphenylisoxazole | CDCl₃ | 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 rsc.org |
| 3-phenyl-5-(p-tolyl)isoxazole | CDCl₃ | 170.5, 162.8, 140.4, 129.8, 129.6, 129.1, 128.8, 126.7, 125.6, 124.6, 96.8, 21.4 rsc.org |
| 5-(4-chlorophenyl)-3-phenylisoxazole | CDCl₃ | 169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8 rsc.org |
| 5-(2,3-dichlorophenyl)-3-phenylisoxazole | CDCl₃ | 166.1, 162.9, 134.6, 131.6, 130.1, 130.1, 128.9, 128.8, 128.4, 127.7, 127.6, 126.8, 103.1 rsc.org |
Advanced Two-Dimensional NMR Techniques
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For phenolic compounds, electrospray ionization mass spectrometry (ESI-MS) is a commonly used technique. purdue.edu Phenols typically show a strong molecular ion peak. libretexts.org A characteristic fragmentation pattern for phenols involves the loss of a CO molecule (M-28) and a formyl radical (HCO·, M-29). libretexts.org
For isoxazole derivatives, mass spectrometry can reveal fragmentation patterns involving the isoxazole ring. For instance, high-resolution mass spectrometry (HRMS) of 5-(2,3-dichlorophenyl)-3-phenylisoxazole shows a protonated molecular ion [M+H]⁺ at m/z 290.0129, which is very close to the calculated value. rsc.org The fragmentation of 2-methyl-5-phenyl-2H-tetrazole, a related heterocyclic compound, involves the loss of a nitrogen molecule from the molecular ion to form the base peak. mdpi.com A similar loss of a stable molecule from the isoxazole ring might be expected.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule.
In the IR spectrum of phenols, a characteristic broad absorption band for the O-H stretching vibration is observed around 3500 cm⁻¹. libretexts.org Additionally, aromatic C-H stretching and C=C ring stretching vibrations are typically seen. libretexts.org
For isoxazoline (B3343090) derivatives, studies have investigated the influence of substituents on the IR spectra. nih.gov The IR spectra of various phenolic compounds show intense bands below 200 cm⁻¹ and in the region of 1715-1590 cm⁻¹. uliege.be For flavonoids, which contain phenolic structures, the most intense spectral region is below 200 cm⁻¹. uliege.be
Raman spectroscopy also provides valuable information. FT-Raman spectroscopy has been used to characterize a variety of phenolic compounds, with key bands identified to differentiate between families and classes. uliege.be
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds are known to absorb UV light. researchgate.net Phenol itself exhibits a maximum absorption (λmax) at approximately 275 nm. docbrown.info
The UV-Vis spectra of isoxazole derivatives are influenced by the substituents. For 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, a related heterocyclic compound, the experimental UV-Vis spectrum in ethanol (B145695) shows three main absorption bands with λmax at 274 nm, 236 nm, and 202 nm. mdpi.com The introduction of different substituent groups on the benzene (B151609) ring can alter the energy levels of the π electrons, leading to shifts in the absorption maxima. docbrown.info The UV-visible spectral properties of phenolic compounds are crucial for their quantification and for understanding changes during chemical processes. researchgate.net
Solid-State Structural Analysis by X-ray Crystallography
The precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the physical and chemical properties of a compound. X-ray crystallography is an indispensable technique for obtaining this information, providing detailed insights into molecular geometry, conformation, and intermolecular interactions. Although crystallographic data for this compound is not publicly available, a detailed structural analysis of a closely related derivative, 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine , offers valuable insights into the solid-state characteristics of the phenyl-isoxazole framework. nih.gov
The study of this derivative, C₁₁H₈N₄OS, reveals a complex and well-defined supramolecular architecture governed by a network of hydrogen bonds and other non-covalent interactions. nih.gov
Crystallographic Data and Molecular Geometry
The title compound, 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, crystallizes in the orthorhombic space group Pca2₁ with two independent molecules (I and II) in the asymmetric unit. nih.goviucr.org The fundamental crystallographic parameters are detailed in the table below.
Table 1: Crystal Data and Structure Refinement for 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine
| Parameter | Value |
|---|---|
| Empirical formula | C₁₁H₈N₄OS |
| Formula weight | 244.28 |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Orthorhombic |
| Space group | Pca2₁ |
| Unit cell dimensions | a = 19.339(3) Åb = 5.4856(7) Åc = 20.258(3) Å |
| Volume | 2149.3(5) ų |
| Z | 8 |
| Density (calculated) | 1.509 Mg/m³ |
| Absorption coefficient | 2.536 mm⁻¹ |
The molecular structure reveals that the oxazole (B20620) and thiadiazole rings are essentially planar. iucr.org However, they are not coplanar with each other. In the two independent molecules, the dihedral angles between the oxazole and thiadiazole rings are 18.8(3)° and 14.6(3)°, respectively. iucr.org Furthermore, the phenyl ring is twisted relative to the oxazole ring, with dihedral angles of 24.6(3)° in molecule I and 26.8(3)° in molecule II. iucr.org The C—N bond distances to the amino group are 1.330(6) Å and 1.328(6) Å, indicating significant conjugation with the thiadiazole π-system. nih.gov
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine is characterized by an extensive network of intermolecular interactions, which assemble the individual molecules into a three-dimensional supramolecular structure. nih.gov N—H···N and C—H···N hydrogen bonds are the primary forces driving the formation of double layers of molecules parallel to the (001) plane. nih.goviucr.org These layers are further interconnected by C—H···π interactions, creating a robust 3D architecture. nih.gov
A Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions, indicates that the most significant contributions to the crystal packing are from H···H (53.9%) and H···O/O···H (20.9%) contacts. researchgate.net
Table 2: Hydrogen-bond geometry (Å, °) in the crystal structure of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| N(1)—H(1A)···N(4)ⁱ | 0.86 | 2.39 | 3.197(7) | 157 |
| N(1)—H(1B)···N(2)ⁱⁱ | 0.86 | 2.56 | 3.291(7) | 144 |
| C(11)—H(11)···N(3)ⁱⁱⁱ | 0.93 | 2.61 | 3.488(8) | 158 |
Symmetry codes: (i) x, y-1, z; (ii) -x+1/2, y-1/2, z; (iii) x-1/2, -y+1, z
The detailed structural information obtained from the X-ray analysis of this derivative provides a foundational understanding of the conformational preferences and non-covalent interactions that are likely to be present in the solid state of this compound and other related compounds.
Theoretical and Computational Investigations of 2 3 Phenyl 5 Isoxazolyl Phenol
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental in elucidating the electronic properties and intrinsic reactivity of 2-(3-Phenyl-5-isoxazolyl)phenol. These methods model the molecule at the subatomic level, providing precise data on its structure and energy.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement (ground state geometry) of a molecule and its electronic characteristics. nih.gov For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict key structural and electronic parameters. researchgate.net
The optimized geometry reveals the planarity and dihedral angles between the phenyl, isoxazole (B147169), and phenol (B47542) rings. An important feature often identified is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the isoxazole ring. nih.gov This interaction significantly influences the molecule's conformation and properties.
Electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive.
Table 1: Representative DFT-Calculated Properties for this compound This table presents typical data obtained from DFT calculations and is for illustrative purposes.
| Parameter | Representative Value | Significance |
| Total Energy | -801.5 Hartrees | Thermodynamic stability of the molecule. |
| HOMO Energy | -6.2 eV | Energy of the highest energy electrons; region susceptible to electrophilic attack. |
| LUMO Energy | -1.8 eV | Energy of the lowest energy empty orbital; region susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.5 Debye | Measure of the overall polarity of the molecule. |
| O-H···N Bond Length | 1.9 Å | Indicates a strong intramolecular hydrogen bond. |
| Phenol-Isoxazole Dihedral Angle | 5.2° | Describes the twist between the two ring systems. |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the behavior of molecules in their electronic excited states. This is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of a compound. researchgate.net TD-DFT calculations can identify the specific electronic transitions responsible for each absorption band, detailing their energy and intensity (oscillator strength). For this compound, these calculations would likely show transitions involving the π-systems of the aromatic rings.
Table 2: Illustrative TD-DFT Results for Electronic Transitions of this compound This table shows representative data from a TD-DFT analysis for illustrative purposes.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Contribution |
| S₀ → S₁ | 3.97 | 312 | 0.45 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 4.51 | 275 | 0.28 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 4.98 | 249 | 0.15 | HOMO → LUMO+1 (π → π*) |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the compound's behavior. nih.gov For this compound, MD simulations can explore its conformational flexibility, such as the rotation around the single bonds connecting the ring systems. These simulations, often performed in a solvent like water, also reveal how the molecule interacts with its environment through hydrogen bonds and other non-covalent forces. Such studies are crucial for understanding how the molecule behaves in a biological medium and for refining its structure for docking studies. nih.govresearchgate.net
Molecular Docking Studies for Predictive Binding Modes to Macromolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. researchgate.netmdpi.com
The 2-hydroxyphenyl-heterocycle scaffold, present in this compound, is known to be an effective metal-chelating fragment. nih.gov Docking studies have shown that similar structures, like 2-(benzo[d]oxazol-2-yl)phenol, can bind effectively to the active sites of metalloenzymes. nih.govresearchgate.net A plausible target for this compound could be an enzyme like Jumonji C (JmjC) domain-containing histone demethylase 3 (JMJD3), where the phenolic hydroxyl and isoxazole nitrogen could coordinate with the active site Fe(II) ion. nih.gov
Table 3: Representative Molecular Docking Results against JMJD3 This table illustrates potential docking outcomes based on similar scaffolds.
| Parameter | Value | Description |
| Binding Affinity (Docking Score) | -8.5 kcal/mol | Predicted free energy of binding; a more negative value indicates stronger binding. |
| Key Interactions | Bidentate coordination with Fe(II) ion | The phenolic oxygen and isoxazole nitrogen chelate the catalytic iron. nih.gov |
| Hydrogen bond with Tyr1379 | The oxygen of the isoxazole ring may form a hydrogen bond. nih.gov | |
| Hydrogen bond with His1470 | The phenolic hydroxyl group can also interact with key residues. nih.gov |
Computational Elucidation of Reaction Mechanisms and Energetic Pathways
Computational chemistry provides powerful tools to investigate the step-by-step mechanisms of chemical reactions. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most favorable reaction pathway. nih.gov
For this compound, these methods could be applied to understand its synthesis, potential metabolic transformations, or degradation pathways. For example, DFT calculations can determine the activation energy (ΔG‡) for a proposed reaction step. nih.gov A lower activation energy indicates a faster reaction rate. This approach allows for the theoretical validation of proposed mechanisms before they are tested in the laboratory, saving time and resources. For instance, the mechanism of cyclization to form the isoxazole ring during synthesis could be computationally modeled to understand the regioselectivity and reaction kinetics. rsc.orgelsevierpure.com
Photophysical Characteristics of 2 3 Phenyl 5 Isoxazolyl Phenol and Isoxazole Phenol Chromophores
Absorption and Emission Spectral Profiles and Their Environmental Dependence
The electronic absorption spectra of phenol (B47542) derivatives typically exhibit two main bands in the ultraviolet (UV) region. researchgate.net For isoxazole-phenol systems, these correspond to π-π* transitions within the aromatic and heterocyclic rings. In solution, these compounds generally show broad and unstructured absorption bands. For instance, related nitrile-substituted 2-(oxazolinyl)-phenols display intense absorption bands below 280 nm, attributed to the benzene (B151609) core, and broader bands between 303 and 326 nm. chemrxiv.org The specific absorption maxima (λ_abs_) and molar extinction coefficients (ε) are influenced by the solvent environment. chemrxiv.orgresearchgate.net
The emission spectra of these chromophores are characterized by a single, broad fluorescence band. A key feature of many 2-(hydroxyphenyl)-heterocycle systems is the occurrence of Excited-State Intramolecular Proton Transfer (ESIPT), which leads to a large separation between the absorption and emission bands. chemrxiv.orgifo.lviv.ua The emission profile is highly dependent on the environment; changes in solvent polarity and hydrogen-bonding capability can cause significant shifts in the emission maximum (λ_em_). nih.govnih.gov For example, electronic excitation of similar compounds like 2,5-bis(6-methyl-2-benzoxazolyl)phenol results in dual fluorescence, with a low-energy band exhibiting a large Stokes shift and a high-energy band showing a typical Stokes shift, independent of solvent polarity. nih.gov
The environmental dependence extends to the solid state, where molecular packing and intermolecular interactions can alter the spectral properties. The photoluminescence of solid materials can differ qualitatively from that observed in solution due to distortions of the molecule in the excited state and energy transfer between adjacent molecules. ifo.lviv.ua
Stokes Shift Analysis and Mechanisms of Excited State Relaxation
A prominent characteristic of isoxazole-phenol and related chromophores is their large Stokes shift, which is the difference in energy between the maxima of the absorption and emission spectra. ifo.lviv.uanih.gov Values can be as large as 11,300 cm⁻¹, resulting in baseline-separated absorption and emission bands. chemrxiv.org This large energy gap is primarily attributed to significant structural reorganization in the excited state.
The principal mechanism driving this relaxation is Excited-State Intramolecular Proton Transfer (ESIPT). ifo.lviv.uanih.gov Upon photoexcitation, a proton is transferred from the phenolic hydroxyl group to a nearby acceptor atom on the isoxazole (B147169) ring (typically the nitrogen atom). This process transforms the initial enol form into an excited keto tautomer, which has a much lower energy level. ifo.lviv.ua Fluorescence then occurs from this relaxed keto state, leading to a large Stokes shift upon returning to the ground-state enol form. The ESIPT process can be incredibly fast, occurring on the femtosecond to picosecond timescale. nih.gov
Solvatochromic Behavior and Solvent Polarity Effects on Photoluminescence
Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. researchgate.net Isoxazole-phenol derivatives often exhibit positive solvatochromism, where the fluorescence emission maximum shifts to a longer wavelength (a red shift) as the polarity of the solvent increases. nih.govnih.gov This phenomenon indicates that the excited state of the molecule has a larger dipole moment than the ground state and is therefore more stabilized by polar solvents. nih.govresearchgate.net
The effect of solvent polarity on the emission spectra can be significant. Studies on analogous compounds show that the emission wavelength can shift across the visible spectrum, for example, from green to yellowish-orange, with increasing solvent polarity. nih.govrsc.org This behavior is a strong indicator of an intramolecular charge transfer (ICT) character in the excited state. nih.gov
The relationship between the Stokes shift and solvent polarity can be analyzed using models like the Lippert-Mataga equation, which correlates the spectral shift to the dielectric constant and refractive index of the solvent. nih.gov Such analyses allow for the estimation of the change in dipole moment upon excitation. The stabilization of the ICT state in polar solvents leads to a larger Stokes shift. nih.govresearchgate.net In some systems, polar protic solvents (like methanol) can cause blue-shifted emission due to specific hydrogen-bonding interactions with the phenol group, which can compete with the intramolecular hydrogen bond necessary for ESIPT. chemrxiv.org
Table 1: Illustrative Solvatochromic Data for an Isoxazole-Phenol Analog
Note: Data is representative of trends observed in similar D-π-A systems and is adapted from published studies for illustrative purposes. nih.gov
Determination of Fluorescence Quantum Yields and Lifetimes
The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ_F_) is the average time the molecule spends in the excited state before returning to the ground state. Both parameters are highly sensitive to the molecular environment. researchgate.netmdpi.com
For isoxazole-phenol chromophores, quantum yields can vary significantly with the solvent. chemrxiv.org Generally, lower quantum yields are observed in non-polar solvents, while higher values are found in solvents of intermediate to high polarity like dichloromethane (DCM) and acetonitrile (B52724) (ACN). chemrxiv.org For example, nitrile-substituted 2-(oxazolinyl)-phenols show quantum yields ranging from 8.2% in cyclohexane to 63.0% in ethyl acetate. chemrxiv.orgrsc.org This variation is often linked to the competition between radiative (fluorescence) and non-radiative decay pathways. researchgate.net
Fluorescence lifetimes are typically in the nanosecond range for such compounds. researchgate.netacs.orgsemanticscholar.org The lifetime and quantum yield are affected by factors such as solvent viscosity and temperature. An increase in temperature or a decrease in viscosity can lead to an increase in the non-radiative decay rate, thereby decreasing both the quantum yield and the lifetime. researchgate.net
Table 2: Representative Fluorescence Quantum Yields and Lifetimes in Various Solvents
Note: Data is illustrative, based on values reported for minimalistic ESIPT-based fluorophores. chemrxiv.orgrsc.org
Investigation of Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) Processes
The photophysical properties of many donor-π-acceptor systems, including isoxazole-phenols, are governed by Intramolecular Charge Transfer (ICT) upon excitation. nih.govrsc.org In this process, electron density is redistributed from an electron-donating part of the molecule (the phenol group) to an electron-accepting part (the isoxazole ring). The resulting ICT state is highly polar and is responsible for the observed solvatochromism. nih.govnih.gov
In some cases, the ICT process can be followed by a conformational change, specifically a rotation around a single bond connecting the donor and acceptor moieties. This leads to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. rsc.orgnih.gov In the TICT state, the donor and acceptor groups are electronically decoupled, and this state is often non-emissive or weakly emissive at a much longer wavelength, providing an efficient non-radiative decay channel. acs.orgrsc.org
The formation of a TICT state is highly dependent on the viscosity and polarity of the medium. In low-viscosity solvents, the rotation to the TICT state is facile, often leading to quenched fluorescence. In viscous environments, this rotation is hindered, which can result in enhanced emission. researchgate.net The presence of TICT states can sometimes lead to dual fluorescence, with one band corresponding to the planar ICT state and a second, red-shifted band corresponding to the TICT state. acs.org
Exploration of Aggregation-Induced Emission (AIE) Properties in Related Analogs
Aggregation-Induced Emission (AIE) is a phenomenon where certain molecules (AIEgens) are non-emissive in dilute solutions but become highly luminescent when aggregated or in the solid state. acs.orghome.blog This behavior is the opposite of the more common Aggregation-Caused Quenching (ACQ) effect, where fluorescence is diminished upon aggregation. chemrxiv.orgmdpi.com
The mechanism behind AIE is often attributed to the Restriction of Intramolecular Motion (RIM), which includes the restriction of intramolecular rotations (RIR). rsc.orgnih.gov In solution, free rotation of parts of the molecule (like the phenyl rings) provides a non-radiative pathway for the excited state to decay. In the aggregated state, these rotations are physically blocked, which closes the non-radiative channels and forces the molecule to decay via fluorescence, thus "turning on" the emission. acs.orgrsc.org
While 2-(3-Phenyl-5-isoxazolyl)phenol itself has not been extensively studied for AIE, many related heterocyclic systems, such as those containing imidazole or benzothiadiazole cores, are known to be potent AIEgens. rsc.orgnih.gov For example, certain nitrile-substituted 2-(oxazolinyl)-phenols are classified as Aggregation-Induced Emission Enhancement (AIEE) luminophores. chemrxiv.orgrsc.org These analogs show a significant enhancement in fluorescence quantum yield when aggregated in poor solvents (e.g., water/THF mixtures) or in the solid state. nih.govdigitellinc.com This suggests that the isoxazole-phenol scaffold could be a promising platform for designing novel AIE-active materials.
Coordination Chemistry and Metal Complexation of 2 3 Phenyl 5 Isoxazolyl Phenol
Ligand Design Principles for Phenol-Isoxazole Systems
The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. For phenol-isoxazole systems like 2-(3-phenyl-5-isoxazolyl)phenol, several key principles guide their application as ligands. These ligands are typically bidentate, coordinating to a metal center through the deprotonated phenolic oxygen and one of the nitrogen atoms of the isoxazole (B147169) ring, forming a stable chelate ring. acs.org
The electronic properties of the phenol (B47542) and isoxazole rings are of paramount importance. The electron-donating character of the phenolate (B1203915) oxygen can be modulated by substituents on the phenyl ring, which in turn influences the Lewis basicity of the donor atom and the stability of the metal-ligand bond. researchgate.netrsc.org Similarly, substituents on the isoxazole ring can alter its electron density and steric profile, thereby fine-tuning the coordination properties. researchgate.netnih.gov
Steric effects also play a crucial role in determining the geometry and coordination number of the resulting metal complexes. researchgate.netrsc.org Bulky substituents near the coordination sites can enforce specific geometries, prevent the formation of polymeric structures, and influence the accessibility of the metal center for catalytic reactions. The interplay between these steric and electronic factors allows for the rational design of phenol-isoxazole ligands with tailored properties for specific applications. researchgate.netrsc.orgnih.gov
| Factor | Influence on Metal Complexation |
| Electronic Effects | Modulates the Lewis basicity of donor atoms, affecting the stability of the metal-ligand bond. |
| Steric Effects | Influences the geometry and coordination number of the complex, and the accessibility of the metal center. |
| Chelation | The formation of a stable chelate ring with the metal ion enhances the overall stability of the complex. |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can significantly impact the yield and purity of the resulting complex.
General synthetic procedures often involve the deprotonation of the phenolic hydroxyl group with a base, followed by the addition of the metal salt. nih.gov Alternatively, the reaction can be carried out in the presence of a non-coordinating base to facilitate the deprotonation in situ. The resulting complexes can be isolated by filtration or crystallization.
Based on the structure of this compound, it is expected to act as a bidentate ligand, coordinating to a metal ion through the phenolic oxygen and the isoxazole nitrogen atom. This coordination mode results in the formation of a stable five- or six-membered chelate ring, a common feature in coordination chemistry that enhances the stability of the complex. The deprotonation of the phenolic hydroxyl group is a key step in the coordination process, leading to the formation of a strong metal-oxygen bond. The nitrogen atom of the isoxazole ring, with its lone pair of electrons, acts as the second donor site. The specific coordination mode and the resulting geometry of the complex can be influenced by the nature of the metal ion, its oxidation state, and the presence of other coordinating ligands.
Spectroscopic techniques are indispensable for the characterization of metal complexes and for probing the nature of metal-ligand interactions.
UV-Vis Spectroscopy: The electronic spectra of the metal complexes of this compound are expected to show bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) transitions. rsc.orgacs.org Upon coordination, shifts in the absorption maxima of the ligand are typically observed, providing evidence for complex formation. nist.gov The appearance of new bands in the visible region can often be attributed to d-d transitions of the metal ion, which are sensitive to the coordination geometry. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination sites of the ligand. The disappearance of the broad O-H stretching vibration of the free phenol upon complexation is a strong indication of deprotonation and coordination of the phenolic oxygen. nih.gov Furthermore, shifts in the C=N and C-O stretching frequencies of the isoxazole ring can provide evidence for the involvement of the isoxazole nitrogen in coordination. nih.gov The appearance of new bands at lower frequencies can be assigned to the metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, directly confirming the formation of coordinate bonds. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy provides detailed information about the structure of the complex in solution. jocpr.com The deprotonation of the phenolic hydroxyl group results in the disappearance of the corresponding proton signal in the ¹H NMR spectrum. nih.gov Changes in the chemical shifts of the protons on the phenyl and isoxazole rings upon coordination can provide insights into the electronic environment around the metal center. nih.gov
A related compound, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol (B3057329), has been synthesized and characterized, showing a melting point of 159-160°C. Its ¹H and ¹³C NMR data confirmed its structure. ias.ac.in While not the exact compound of interest, this data can serve as a useful reference.
| Spectroscopic Technique | Information Gained |
| UV-Vis Spectroscopy | Evidence of complex formation, information on electronic transitions and coordination geometry. rsc.orgacs.orgnist.gov |
| IR Spectroscopy | Identification of coordination sites (phenolic oxygen and isoxazole nitrogen), confirmation of deprotonation. nih.govnih.govresearchgate.net |
| NMR Spectroscopy | Structural information for diamagnetic complexes in solution, evidence of deprotonation. jocpr.comnih.gov |
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of metal complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. Although no specific X-ray crystal structures of metal complexes of this compound have been reported in the searched literature, studies on related compounds provide valuable insights. For instance, X-ray crystal structures of metal complexes with other phenyl-substituted ligands have been determined, revealing various coordination geometries. researchgate.net The analysis of a copper(II) complex with a hydrazone Schiff base ligand, for example, confirmed a distorted square pyramidal geometry around the copper center. acs.org The determination of the crystal structure of a metal complex of this compound would be a crucial step in fully understanding its coordination chemistry.
Influence of Metal Coordination on the Reactivity and O-H Bond Activation
The coordination of a metal ion to the phenolic oxygen of this compound is expected to significantly influence the reactivity of the ligand, particularly the activation of the O-H bond. The coordination to a Lewis acidic metal center withdraws electron density from the phenolate oxygen, which can weaken the O-H bond in the protonated form of the ligand. rsc.org This weakening of the O-H bond can facilitate its cleavage, a key step in many catalytic reactions. mdpi.com
Catalytic Applications of this compound Metal Complexes
While specific catalytic applications of metal complexes of this compound have not been extensively reported, the structural features of this ligand suggest potential for a range of catalytic transformations. The combination of a hard phenolate donor and a borderline isoxazole nitrogen donor allows for the stabilization of various metal centers in different oxidation states, a desirable property for redox catalysis.
Metal complexes of related isoxazole and phenol derivatives have shown catalytic activity in various reactions. For example, transition metal complexes have been employed as catalysts for the functionalization of isoxazoles. researchgate.net Furthermore, iron and vanadyl complexes with Schiff base and acetylacetonate (B107027) ligands have been used as catalysts for the direct hydroxylation of benzene (B151609) to phenol. nih.gov The ability of the this compound ligand to form stable complexes with a variety of transition metals opens up possibilities for its use in catalysis, including oxidation, reduction, and cross-coupling reactions. nih.gov The modular nature of the ligand, allowing for the tuning of its steric and electronic properties through substitution, provides a powerful tool for the development of new and efficient catalysts. nih.gov
| Catalytic Reaction | Potential Role of this compound Metal Complexes |
| Oxidation Reactions | Stabilization of high-valent metal centers, activation of O-H bonds. |
| Reduction Reactions | Tuning of the redox potential of the metal center. |
| Cross-Coupling Reactions | Providing a stable and tunable ligand environment for the metal catalyst. |
Advanced Material Science Applications of 2 3 Phenyl 5 Isoxazolyl Phenol Derivatives
Development and Integration into Polymeric and Coating Materials
Derivatives of 2-(3-phenyl-5-isoxazolyl)phenol are incorporated into polymeric matrices and coating formulations to enhance their physical and chemical properties. chemimpex.comevitachem.com The inherent rigidity of the phenyl-isoxazolyl backbone and the potential for strong intermolecular interactions, such as hydrogen bonding, contribute to improved material performance. chemimpex.com When integrated as additives or copolymerized into polymer chains, these compounds can significantly elevate the thermal stability, mechanical strength, and chemical resistance of the final material. chemimpex.comevitachem.com The phenolic hydroxyl group can also act as a reactive site for grafting onto polymer backbones or as an antioxidant moiety, protecting the material from degradation. The applications in this domain are primarily focused on creating durable materials for demanding environments. chemimpex.com
Table 1: Potential Enhancements in Polymeric Materials by Integrating Isoxazolyl-Phenol Derivatives
| Property Enhanced | Mechanism of Improvement | Potential Application |
| Thermal Stability | The rigid aromatic structure and strong intermolecular hydrogen bonds increase the energy required for thermal decomposition. chemimpex.com | High-performance plastics, aerospace components |
| Mechanical Strength | The rigid nature of the additive reinforces the polymer matrix, improving tensile strength and hardness. chemimpex.com | Durable composite materials, protective coatings |
| Chemical Resistance | The stable heterocyclic and aromatic rings provide resistance against chemical attack and degradation. evitachem.com | Chemical storage tank linings, industrial coatings |
| UV Resistance | The phenolic moiety can act as a UV absorber, protecting the polymer from photodegradation. | Outdoor coatings, automotive finishes |
Supramolecular Self-Assembly of Isoxazolyl-Phenol Architectures
The directed formation of complex, ordered structures through non-covalent interactions is a cornerstone of modern materials science. The this compound scaffold is exceptionally well-suited for designing predictable supramolecular architectures. nih.gov
The primary driving force for the self-assembly of this compound derivatives is the robust and directional hydrogen bond formed between the hydroxyl group of the phenol (B47542) and the nitrogen atom of the isoxazole (B147169) ring (an O–H⋯N heterosynthon). nih.govrsc.org This interaction promotes the formation of well-defined molecular aggregates. Several factors can be systematically adjusted to control the assembly process:
Substituent Effects: The electronic nature of substituents on the phenyl and phenol rings can modulate the acidity of the phenolic proton and the basicity of the isoxazole nitrogen. nih.gov Electron-withdrawing groups increase the hydrogen bond donor strength of the phenol, while electron-donating groups enhance the acceptor ability of the isoxazole, allowing for the fine-tuning of interaction strength. nih.gov
Steric Hindrance: Bulky substituents placed near the interacting sites can guide the geometry of the assembly, favoring specific arrangements and preventing others, leading to the selective formation of desired architectures.
π-π Stacking: The aromatic rings in the molecule facilitate π-π stacking interactions, which act as a secondary, cooperative force to stabilize the supramolecular structures.
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can compete with the intermolecular interactions, influencing the stability and morphology of the self-assembled aggregates. researchgate.netstrath.ac.uk
The self-assembly of isoxazolyl-phenol derivatives can lead to a variety of ordered nanostructures, ranging from one-dimensional chains and fibers to complex two-dimensional networks. mdpi.com Depending on the molecular design and assembly conditions, architectures such as honeycomb-like surface patterns or discrete, finite ensembles like molecular triangles can be formed. mdpi.comnih.gov The characterization of these delicate structures requires a suite of high-resolution analytical techniques.
Table 2: Techniques for Characterizing Isoxazolyl-Phenol Supramolecular Assemblies
| Technique | Type of Information Provided | Reference |
| Scanning Tunneling Microscopy (STM) | Provides real-space images of 2D self-assembled monolayers on conductive surfaces, revealing molecular arrangement and lattice parameters. | mdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the connectivity and spatial proximity of atoms in solution, confirming the presence and nature of hydrogen bonds through chemical shift changes. | nih.gov |
| X-ray Diffraction (XRD) | Determines the precise three-dimensional atomic arrangement in crystalline solids, providing definitive proof of the supramolecular architecture. | nih.gov |
| Mass Spectrometry (e.g., ESI-MS) | Confirms the mass and composition of discrete, stable supramolecular aggregates in the gas phase. | nih.gov |
| FT-IR and Raman Spectroscopy | Detects shifts in vibrational frequencies (e.g., O-H stretch) upon hydrogen bond formation, confirming the interaction in the solid state or solution. | researchgate.netstrath.ac.uk |
Engineering of Photoresponsive Materials and Molecular Switches
A particularly exciting application of these architectures is the creation of "smart" materials that respond to external stimuli, such as light. rsc.org By chemically integrating a photochromic unit—a molecule that undergoes a reversible structural change upon light absorption—into the this compound framework, it is possible to engineer photoresponsive materials and molecular switches. mdpi.comrsc.org
Azobenzene (B91143) is a classic example of a photochromic unit. When irradiated with UV light, its stable trans isomer converts to the less stable, bent cis isomer. mdpi.com This process is reversible with visible light or heat. Incorporating an azobenzene moiety into an isoxazolyl-phenol derivative creates a molecular switch. The light-induced change in shape from the linear trans form to the bent cis form would dramatically alter the molecule's ability to participate in the ordered supramolecular assembly. This allows light to be used to reversibly assemble and disassemble the nanostructure, effectively switching the material's properties (e.g., optical, mechanical, or chemical) on and off.
Table 3: Principle of a Photoresponsive Molecular Switch Based on an Azobenzene-Isoxazolyl-Phenol Derivative
| State | Stimulus | Molecular Conformation | Supramolecular Structure | Material Property |
| "ON" | Visible Light / Heat | Trans (Linear) | Highly ordered, stable self-assembly via H-bonding and π-stacking. | Crystalline, high thermal stability |
| "OFF" | UV Light | Cis (Bent) | Disruption of long-range order; assembly is destabilized or adopts a different morphology. | Amorphous, lower thermal stability |
Sensing Applications in Chemical and Biological Detection Systems
The this compound scaffold is a versatile platform for the design of chemical and biological sensors. chemimpex.com Its utility stems from the ability to couple analyte recognition to a measurable change in a physical property, most commonly fluorescence. nih.govyoutube.com
A fluorescent sensor typically consists of a recognition site (receptor) and a signaling unit (fluorophore). In this case, the isoxazolyl-phenol unit can act as the recognition site. The binding of a specific analyte, such as a metal ion or a biologically relevant molecule, to this site through hydrogen bonding or coordination with the phenol and isoxazole groups can perturb the electronic structure of the entire molecule. nih.gov This perturbation can cause a distinct change in its fluorescence properties, such as:
"Turn-on" or "Turn-off" Response: The binding event can either initiate fluorescence in a previously non-fluorescent molecule or quench the fluorescence of an emissive one. nih.gov
Ratiometric Shift: The binding can cause a shift in the wavelength of the emitted light, allowing for more precise measurements.
This strategy has been successfully employed to create activity-based sensors that, for instance, generate a fluorescent signal upon being chemically altered by a specific enzyme. nih.gov The design flexibility allows for the development of highly selective and sensitive probes for applications ranging from environmental monitoring of toxic ions to live-cell imaging and disease diagnostics. nih.govnih.gov
Table 4: Strategies for Sensing Using Isoxazolyl-Phenol Scaffolds
| Sensing Strategy | Mechanism | Potential Analytes |
| Chelation-Enhanced Fluorescence (CHEF) | Analyte binding to the isoxazolyl-phenol site restricts molecular vibrations, increasing fluorescence quantum yield. | Metal ions (e.g., Zn²⁺, Al³⁺) |
| Intramolecular Charge Transfer (ICT) | Analyte binding alters the donor-acceptor character of the molecule, shifting the emission wavelength. nih.gov | pH, polarity, specific ions |
| Activity-Based Sensing | The phenolic group acts as a substrate for an enzyme; the enzymatic reaction releases a highly fluorescent product. nih.gov | Enzymes (e.g., sulfotransferases, phosphatases) |
| Fluorescence Resonance Energy Transfer (FRET) | The scaffold is part of a donor-acceptor pair; analyte binding changes the distance or orientation between them, altering the FRET efficiency. | Biomolecules, proteins |
Analytical Method Development and Derivatization Strategies for 2 3 Phenyl 5 Isoxazolyl Phenol Quantification
Chromatographic Techniques for Separation and Determination
Chromatographic methods are central to the separation and quantification of 2-(3-phenyl-5-isoxazolyl)phenol from complex mixtures. Both gas and liquid chromatography, often coupled with mass spectrometry, provide the necessary selectivity and sensitivity for its analysis.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Methodologies
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenols, GC analysis often involves a flame ionization detector (FID) or, for enhanced specificity and sensitivity, a mass spectrometer (MS). osha.govnih.gov The successful GC analysis of phenolic compounds like this compound is contingent on several factors, including column selection, temperature programming, and injection mode. matec-conferences.orgthermofisher.com
GC-MS combines the separation power of GC with the identification capabilities of MS, making it a definitive tool for the analysis of complex samples. nih.gov The mass spectrometer provides detailed structural information, allowing for the unambiguous identification of the target analyte. matec-conferences.org The choice of a suitable GC column, such as those with a 5% phenyl methyl siloxane stationary phase, is crucial for achieving optimal separation of phenolic compounds. thermofisher.comnih.gov
Table 1: Exemplary GC-MS Parameters for Phenolic Compound Analysis
| Parameter | Setting |
| Column | SH-I-5MS (30 m x 0.25 mm I.D., df=0.25 µm) matec-conferences.org |
| Injection Mode | Splitless thermofisher.comnih.gov |
| Carrier Gas | Helium at a constant flow of 1.0-1.1 mL/min matec-conferences.orgnih.gov |
| Oven Program | Initial temp. 40-60°C, ramped to 280-300°C matec-conferences.orgthermofisher.com |
| MS Detector | Electron Ionization (EI) at 70 eV nih.govmdpi.com |
| Scan Range | 35-650 m/z matec-conferences.orgmdpi.com |
This table presents a general set of parameters; specific conditions may need to be optimized for this compound.
High-Performance Liquid Chromatography (HPLC) and HPLC-UV/Mass Spectrometry Approaches
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. nih.gov For phenolic compounds, reversed-phase HPLC is a common approach, often utilizing a C18 column. nih.govnih.gov Detection is frequently achieved using a UV detector, as the aromatic nature of phenols leads to strong UV absorbance. osha.gov
Coupling HPLC with a mass spectrometer (HPLC-MS) or a tandem mass spectrometer (HPLC-MS/MS) offers enhanced sensitivity and selectivity, allowing for the analysis of trace levels of compounds in complex matrices. nih.gov This is particularly advantageous for the quantification of this compound in environmental or biological samples. The choice of mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic or acetic acid, is critical for achieving good chromatographic separation. nih.gov
Table 2: Typical HPLC Parameters for Phenolic Compound Analysis
| Parameter | Setting |
| Column | C18 (e.g., 150 x 2.1 mm, 5 µm) nih.gov |
| Mobile Phase | Gradient of acetonitrile and water nih.gov |
| Detection | UV at 220 nm or MS detection osha.govhelixchrom.com |
| Flow Rate | 0.21 mL/min nih.gov |
This table provides a general overview of HPLC parameters; specific conditions should be optimized for the target analyte.
Pre-column and Post-column Derivatization Methodologies for Analytical Enhancement
Derivatization is a chemical modification process used to improve the analytical properties of a compound. For this compound, derivatization can enhance detector response and improve chromatographic behavior.
Derivatization for Improved Detector Response (e.g., Fluorescence, Electron Capture)
To enhance the sensitivity of detection, especially in HPLC, derivatization with a fluorescent tagging agent can be employed. This involves reacting the phenolic hydroxyl group with a reagent that introduces a highly fluorescent moiety to the molecule. For instance, reagents like 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) and 2-(9-carbazole)-ethyl-chloroformate (CEOC) have been successfully used for the fluorescence derivatization of phenols. nih.govresearchgate.net This pre-column derivatization significantly lowers the detection limits, allowing for the analysis of trace amounts. nih.gov
In GC, derivatization can be used to improve volatility and thermal stability, as well as to introduce functional groups that are highly responsive to specific detectors like the electron capture detector (ECD). While silylation is a common derivatization technique for GC analysis of phenols, other methods like acetylation can also be used. researchgate.netresearchgate.net
Impact of Derivatization on Chromatographic Separation and Retention Characteristics
Derivatization not only enhances detector response but also alters the chromatographic properties of the analyte. The introduction of a derivatizing group changes the polarity, size, and shape of the molecule, which in turn affects its interaction with the stationary phase of the chromatographic column. researchgate.net This can lead to changes in retention time and potentially improve the separation from interfering compounds in the matrix. researchgate.net For example, the derivatization of phenols with CEOC allows for their baseline separation on a reversed-phase HPLC column. researchgate.net
Advanced Sample Preparation Techniques for Complex Matrices
The analysis of this compound in complex matrices such as soil, water, or biological fluids often requires extensive sample preparation to remove interfering substances and concentrate the analyte. mdpi.com
Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of phenolic compounds from aqueous samples. accustandard.com Sorbent materials like modified polystyrene-divinylbenzene can effectively retain phenols, which are then eluted with a small volume of an organic solvent. accustandard.com
For solid samples like soil, extraction with a suitable solvent, such as a methanol-water mixture, is a common first step. alsenvironmental.co.uk Further cleanup of the extract may be necessary and can involve techniques like liquid-liquid extraction or SPE. mdpi.com In some cases, particularly for biological samples, hydrolysis steps may be required to release conjugated forms of the phenol (B47542) before extraction and analysis. nih.govcdc.gov Advanced techniques like ultrasonic-assisted extraction (UAE) can improve the efficiency of extraction from solid matrices. nih.gov
Liquid-Liquid Extraction (LLE) Principles and Applications
Liquid-liquid extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases. youtube.com For phenolic compounds like this compound, LLE is often used to extract them from aqueous samples into an organic solvent. nih.govmdpi.com The selection of the organic solvent is crucial and is based on the polarity of the target analyte. nih.gov Solvents such as diethyl ether, ethyl acetate, and petroleum ether are commonly used for the extraction of phenolic compounds. nih.govnih.gov
The efficiency of LLE can be influenced by several factors, including the pH of the aqueous phase. For phenolic compounds, adjusting the pH to an acidic range can enhance their extraction into the organic phase by suppressing their ionization. researchgate.net The process typically involves vigorous mixing of the sample with the extraction solvent, followed by separation of the two layers. The analyte-rich organic layer is then collected and concentrated for further analysis. While widely used, LLE can be time-consuming and may require large volumes of organic solvents, which can be hazardous. mdpi.com
Solid-Phase Extraction (SPE) and Microextraction (SPME) Techniques
Solid-phase extraction (SPE) has emerged as a popular alternative to LLE, offering advantages such as reduced solvent consumption, higher extraction efficiency, and the potential for automation. mdpi.comacs.org SPE utilizes a solid sorbent packed in a cartridge or disk to selectively adsorb the analyte from a liquid sample. nih.gov For phenolic compounds, reversed-phase sorbents like C18-bonded silica (B1680970) are frequently employed. nih.govgilsoncn.com
The SPE process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of an organic solvent. gilsoncn.com The choice of sorbent and elution solvent is critical for achieving high recovery of the target compound. mdpi.com For instance, copolymer cartridges have been explored as an alternative to C18 for the isolation of phenolic compounds from wine, demonstrating good recovery rates. acs.org A general SPE procedure for phenolic compounds might involve conditioning with methanol and water, loading the acidified sample, washing with water, and eluting with solvents like diethyl ether and ethyl acetate. acs.org
Solid-phase microextraction (SPME) is a miniaturized version of SPE that uses a fused-silica fiber coated with a stationary phase. It is a solvent-free technique that is simple, rapid, and sensitive, making it suitable for the analysis of trace levels of analytes. mdpi.com SPME has been successfully applied to the extraction of various phenolic derivatives from environmental water samples. mdpi.com
The table below summarizes typical parameters for SPE of phenolic compounds.
| Parameter | Description |
|---|---|
| Sorbent Type | C18 Reverse Phase gilsoncn.com |
| Conditioning | Methanol followed by water gilsoncn.com |
| Elution Solvents | Diethyl ether, ethyl acetate, methanol acs.org |
| Application Example | Isolation of phenolic compounds from wine acs.orggilsoncn.com |
Spectrophotometric Analytical Methods for Compound Quantification
Spectrophotometric methods are widely used for the quantification of phenolic compounds due to their simplicity, rapidity, and cost-effectiveness. nih.govresearchgate.net These methods are typically based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte. researchgate.net
A common spectrophotometric method for the determination of phenols involves the use of ferric chloride (FeCl3) as a colorimetric reagent. researchgate.nettuiasi.ro The reaction between a phenol and ferric chloride produces a colored complex, often purple, which can be measured in the visible region of the electromagnetic spectrum. researchgate.net For phenol itself, the maximum absorbance of the complex is observed at around 540 nm. researchgate.nettuiasi.ro This method has been shown to be linear over a specific concentration range and offers good stability of the colored product. researchgate.nettuiasi.ro
Another approach involves derivatization to enhance the spectrophotometric detection. For example, pre-column derivatization of phenols with benzoyl chloride produces derivatives that can be analyzed by liquid chromatography with UV detection. researchgate.net This technique can improve both the sensitivity and selectivity of the analysis. researchgate.net Other reagents used for the spectrophotometric determination of phenolic compounds include Folin-Ciocalteu reagent, Prussian blue, and o-phenanthroline. latamjpharm.org
The table below outlines key parameters for a spectrophotometric method for phenol determination using ferric chloride.
| Parameter | Value |
|---|---|
| Reagent | Ferric Chloride (FeCl3) researchgate.nettuiasi.ro |
| Maximum Wavelength (λmax) | 540 nm researchgate.nettuiasi.ro |
| Linear Concentration Range | 0.09 – 2.30 mg·mL-1 tuiasi.ro |
| Color Stability | At least 10 hours researchgate.nettuiasi.ro |
Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Diethyl ether |
| Ethyl acetate |
| Methanol |
| Petroleum ether |
| Benzoyl chloride |
| Ferric chloride |
Future Research Directions and Unexplored Avenues for 2 3 Phenyl 5 Isoxazolyl Phenol
Development of Novel and Economically Viable Synthetic Pathways
The synthesis of isoxazole (B147169) derivatives is a well-established field, yet the specific production of 2-(3-Phenyl-5-isoxazolyl)phenol calls for optimization and innovation. Current known methods provide a foundation, but future research should prioritize the development of pathways that are not only high-yielding but also economically and environmentally sustainable.
One documented synthesis for the isomeric 2-(5-phenyl-3-isoxazolyl)phenol involves the reaction of (E)-1-(2-hydroxyphenyl)-3-phenyl-2-propen-1-one oxime with iodine and sodium hydrogencarbonate, resulting in a 64% yield lookchem.com. While effective, this pathway relies on stoichiometric reagents. Future research should explore catalytic methods, which are inherently more atom-economical and environmentally benign. For instance, employing sustainable synthesis techniques such as microwave-assisted, ultrasound-assisted, or mechanochemical reactions could dramatically reduce reaction times and solvent usage, as has been successfully demonstrated for other heterocyclic compounds like benzoxazoles nih.gov.
The development of one-pot, multi-component reactions represents another promising frontier. These strategies, which combine several reaction steps into a single operation, improve efficiency by reducing the need for intermediate purification steps, saving time, energy, and materials evitachem.com. Investigating enzymatic or bio-catalytic routes could also lead to highly selective and green synthetic processes, moving away from traditional organic solvents and harsh reaction conditions nih.gov. A comparative analysis of existing and potential synthetic routes is crucial for identifying the most viable options for large-scale production.
Table 1: Comparison of Synthetic Approaches for Phenyl-Isoxazole Derivatives
| Synthetic Method | Key Features | Potential Advantages for this compound | Relevant Findings |
| Classical Cyclization | Reaction of a chalcone (B49325) oxime with iodine. | Provides a baseline for yield comparison. | Achieved a 64% yield for an isomer lookchem.com. |
| Microwave/Ultrasound | Use of alternative energy sources to drive reactions. | Significant reduction in reaction time (e.g., from hours to minutes); potentially higher yields. | Proven effective for sustainable synthesis of other heterocycles nih.gov. |
| One-Pot Reactions | Combination of multiple synthetic steps without isolating intermediates. | Increased efficiency, reduced waste and purification steps. | Successfully applied for synthesis of related benzimidazole (B57391) derivatives rsc.org. |
| Biocatalysis | Use of enzymes to catalyze reactions. | High selectivity, mild reaction conditions, environmentally friendly. | A rational framework exists for identifying enzymes for novel pathways nih.gov. |
Deeper Elucidation of Photophysical Phenomena for Optoelectronic and Sensing Advancements
The inherent fluorescence in many heterocyclic structures suggests that this compound and its derivatives could possess interesting photophysical properties. A thorough investigation into these characteristics is a critical next step. Solvatochromic studies, which examine how the absorption and emission spectra of a compound change in solvents of varying polarity, are essential. Such studies can reveal information about the molecule's dipole moment in the ground and excited states and its potential for use as a micro-environmental probe researchgate.net.
Future research should employ a combination of steady-state and time-resolved fluorescence spectroscopy to fully characterize the compound's quantum yield, fluorescence lifetime, and radiative and non-radiative decay rates researchgate.net. These experimental investigations should be complemented by theoretical calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) rsc.orgresearchgate.net. This dual approach can provide a deep understanding of the electronic transitions, such as intramolecular charge transfer (ICT), which are often responsible for the observed photophysical behavior acs.org.
The insights gained could pave the way for applications in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), or in the development of fluorescent sensors. For example, by modifying the structure to enhance its response to specific analytes (e.g., pH, metal ions), this compound could be engineered into a selective and sensitive optical probe, capable of real-time monitoring in biological or environmental systems nih.govmdpi.com.
Exploration of New Coordination Complexes for Homogeneous and Heterogeneous Catalysis
The phenolic oxygen and the nitrogen atom of the isoxazole ring in this compound provide ideal coordination sites for metal ions. This suggests a significant, yet unexplored, potential for this molecule to act as a ligand in coordination chemistry. Research should be directed towards synthesizing and characterizing novel metal complexes with a range of transition metals (e.g., Pd, Ru, Cu, Fe) nih.govresearchgate.net.
The resulting organometallic complexes could be powerful catalysts. Depending on the metal center and ancillary ligands, these complexes could be designed for either homogeneous or heterogeneous catalysis. For instance, ligands based on similar phenyl-heterocycle structures have been used to create transition metal catalysts for asymmetric synthesis, a cornerstone of modern pharmaceutical production nih.gov.
Future studies should screen these new coordination complexes for catalytic activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. By immobilizing these complexes on solid supports, it may be possible to develop robust and recyclable heterogeneous catalysts, which are highly desirable for industrial applications due to their ease of separation and reuse.
Comprehensive Mechanistic Characterization of Biological Activities at the Atomic Level
Preliminary research has indicated that isoxazole derivatives possess a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties wisdomlib.org. A crucial future direction is to move beyond initial screening and conduct comprehensive mechanistic studies to understand how this compound interacts with biological targets at the atomic level.
This research should begin with computational approaches, such as molecular docking and virtual screening, to identify potential protein targets nih.gov. These in silico methods can predict binding affinities and modes of interaction, guiding subsequent experimental validation. For example, studies on similar isoxazole structures have successfully used structure-activity relationship (SAR) analysis and molecular docking to identify and optimize potent enzyme inhibitors nih.gov.
Once potential targets are identified, techniques like X-ray crystallography or cryo-electron microscopy could be employed to solve the structure of the compound bound to its target protein. This would provide an atomic-level snapshot of the interaction, revealing key hydrogen bonds, hydrophobic interactions, and other forces that govern binding. Such detailed mechanistic understanding is invaluable for rational drug design, enabling the targeted modification of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties nih.govmdpi.com.
Expansion of Analytical Methodologies for Ultra-Trace Detection and Environmental Monitoring
As the applications of this compound and its derivatives expand, the need for sensitive and reliable analytical methods for its detection and quantification will become paramount. Future research must focus on developing robust methodologies for detecting this compound in various matrices, including biological fluids and environmental samples.
Standard techniques for phenol (B47542) analysis, such as high-performance liquid chromatography (HPLC) with UV or electrochemical detection and gas chromatography-mass spectrometry (GC-MS), should be adapted and optimized nih.govosha.govgoogle.com. The development of methods for ultra-trace detection will be particularly important for environmental monitoring and toxicological studies. Techniques like laser-induced fluorescence have achieved detection limits in the femtogram range for other compounds and could potentially be adapted for this purpose nih.gov.
Furthermore, the creation of novel sensing platforms offers an exciting avenue of research. This could involve the development of electrochemical biosensors, where an enzyme that reacts with the phenol moiety is immobilized on an electrode to generate a measurable signal epa.gov. Alternatively, optical sensors based on the compound's intrinsic fluorescence or its ability to interact with specific probes could be designed for rapid, in-situ analysis mdpi.com. Indirect detection protocols, where the target phenol reacts with a mediator to produce an electrochemically active product, also present a promising strategy for enhancing sensitivity and selectivity rsc.org.
Q & A
Q. What are the most reliable synthetic routes for 2-(3-phenyl-5-isoxazolyl)phenol and its derivatives?
The compound can be synthesized via hypervalent iodine-mediated cycloaddition of nitrile oxides to alkynes. For example, phenylacetylene reacts with substituted benzaldoximes under optimized conditions (e.g., 90°C in 1,4-dioxane) to yield isoxazole derivatives. Purification via column chromatography and characterization by IR, NMR, and HRMS are critical for confirming structure and purity . Alternative routes include cycloaddition reactions with alkynylamines, though yields may vary (e.g., 15–27% in some cases) depending on substituents and reaction conditions .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR : To identify aromatic protons (e.g., signals at δ 7.2–8.1 ppm for phenyl and isoxazole rings) and substituent effects .
- HRMS : To confirm molecular weight (e.g., observed [M+H] at m/z 174.203 for related compounds) .
- IR Spectroscopy : To detect functional groups (e.g., C=N stretching at ~1600 cm) .
- Chromatography : Column chromatography for purification and HPLC for assessing purity .
Q. How can researchers optimize reaction yields for isoxazole derivatives?
Factors influencing yields include:
- Catalyst selection : Hypervalent iodine reagents (e.g., PhI(OAc)) improve cycloaddition efficiency .
- Solvent choice : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction rates compared to THF .
- Temperature control : Reactions at 90°C typically yield higher purity products than room-temperature conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for isoxazole derivatives?
Discrepancies in NMR or MS data may arise from isomerism or impurities. For example:
- Unexpected by-products : Use 2D NMR (e.g., COSY) to differentiate regioisomers .
- Low-resolution MS : Confirm molecular formulas via HRMS to rule out fragmentation artifacts .
- Contradictory melting points : Compare decomposition points (e.g., 143°C for some derivatives) with literature values and verify purity via HPLC .
Q. What strategies are effective for modifying the 3-phenyl-5-isoxazolyl scaffold to enhance bioactivity?
Structural modifications include:
- Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, NO) at the phenyl ring alters electronic properties and reactivity .
- Hybrid pharmacophores : Coupling with thiazole-triazole or benzimidazole moieties (e.g., via click chemistry) to explore synergistic effects .
- Solubility optimization : Adding polar groups (e.g., –OH, –NH) improves aqueous solubility for biological assays .
Q. How can computational methods aid in predicting the reactivity of this compound derivatives?
- DFT calculations : Model reaction pathways (e.g., cycloaddition transition states) to identify energy barriers and regioselectivity .
- Molecular docking : Predict binding affinities for target proteins (e.g., enzymes) using software like AutoDock .
- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with observed biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
